molecular formula C21H32N4OS B5173178 1-cyclohexyl-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane

1-cyclohexyl-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane

Cat. No. B5173178
M. Wt: 388.6 g/mol
InChI Key: GIWWUCXAOHAFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the diazepane family, which is known for its ability to interact with various biological systems.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane is not yet fully understood. However, it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. By enhancing the activity of this receptor, this compound may help to reduce the occurrence of seizures and anxiety.
Biochemical and Physiological Effects:
Studies have shown that 1-cyclohexyl-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has a number of biochemical and physiological effects. For example, it has been shown to increase GABA levels in the brain, which may contribute to its anticonvulsant and anxiolytic properties. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may make it useful for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-cyclohexyl-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane in lab experiments is its specificity. This compound has been shown to have a high affinity for the GABA-A receptor, which means that it can be used to selectively target this receptor in various experiments. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of 1-cyclohexyl-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and anxiety. Additionally, this compound may have potential applications in the treatment of other diseases such as cancer and inflammation. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic uses.

Synthesis Methods

The synthesis method of 1-cyclohexyl-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane involves the reaction of cyclohexylamine with 3-pyridinecarboxylic acid to form the corresponding amide. The amide is then reacted with thiomorpholine-4-carbonyl chloride to form the thiomorpholine derivative. Finally, the thiomorpholine derivative is reacted with 1,4-diazepane-2,5-dione to form the desired compound.

Scientific Research Applications

1-cyclohexyl-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has been studied for its potential use in various scientific research applications. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and anxiety. Studies have shown that this compound has anticonvulsant and anxiolytic properties, making it a promising candidate for further research.

properties

IUPAC Name

(4-cyclohexyl-1,4-diazepan-1-yl)-(6-thiomorpholin-4-ylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4OS/c26-21(18-7-8-20(22-17-18)24-13-15-27-16-14-24)25-10-4-9-23(11-12-25)19-5-2-1-3-6-19/h7-8,17,19H,1-6,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWWUCXAOHAFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.